molecular formula C18H15BrO4 B014804 7-O-w-Bromopropyldaidzein CAS No. 309252-38-8

7-O-w-Bromopropyldaidzein

Cat. No.: B014804
CAS No.: 309252-38-8
M. Wt: 375.2 g/mol
InChI Key: JMDIKMSOYUTVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-w-Bromopropyldaidzein is a synthetic derivative of daidzein, a naturally occurring isoflavone found in soybeans and other legumes. This compound is known for its potent inhibitory effects on aldehyde dehydrogenase isozyme 2 (ALDH2), making it a valuable tool in biochemical and pharmacological research .

Mechanism of Action

Target of Action

The primary target of 7-O-w-Bromopropyldaidzein is the aldehyde dehydrogenase isozyme (ALDH2) . ALDH2 plays a crucial role in alcohol metabolism, where it oxidizes acetaldehyde, a toxic intermediate of alcohol metabolism, into non-toxic acetate.

Mode of Action

This compound acts as a potent inhibitor of ALDH2 . By binding to the active site of the enzyme, it prevents the conversion of acetaldehyde to acetate, leading to an accumulation of acetaldehyde.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-w-Bromopropyldaidzein typically involves the bromination of daidzein followed by the introduction of a propyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-O-w-Bromopropyldaidzein undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized forms of this compound.

    Reduction Reactions: De-brominated derivatives.

Scientific Research Applications

7-O-w-Bromopropyldaidzein has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    7-O-Ethyldaidzein: Another derivative of daidzein with similar inhibitory effects on ALDH2.

    Daidzin: A naturally occurring isoflavone that also inhibits ALDH2 but with different potency and selectivity.

    7-O-[2-(1,3-Dioxanyl)ethyl]daidzein: A synthetic derivative with potent ALDH2 inhibitory activity.

Uniqueness

7-O-w-Bromopropyldaidzein is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable tool for studying the structure-activity relationships of ALDH2 inhibitors and for developing new therapeutic agents .

Properties

IUPAC Name

7-(3-bromopropoxy)-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c19-8-1-9-22-14-6-7-15-17(10-14)23-11-16(18(15)21)12-2-4-13(20)5-3-12/h2-7,10-11,20H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDIKMSOYUTVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393998
Record name 7-O-w-Bromopropyldaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309252-38-8
Record name 7-O-w-Bromopropyldaidzein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.